Methysergide maleate

概要

説明

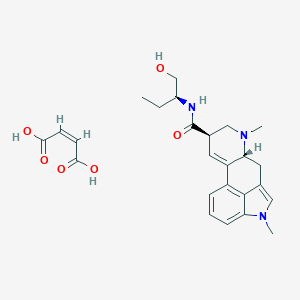

Methysergide maleate (CAS 129-49-7) is a synthetic ergoline derivative primarily used for the prophylaxis of migraine and cluster headaches. It acts as a serotonin receptor antagonist, with high affinity for 5-HT2B and 5-HT2C receptors, and partial agonist activity at 5-HT1A receptors . Structurally, it is the maleate salt of methysergide, a lysergamide derivative, and exists as a white to off-white crystalline powder with low aqueous solubility, which influences its bioavailability . This compound reduces serotonin (5-HT) levels in the brain and inhibits 5-HT turnover, contributing to its therapeutic effects . However, its clinical use has declined due to significant adverse effects, including retroperitoneal fibrosis and valvular heart disease, leading to strict limitations on duration of therapy .

準備方法

Synthetic Routes and Reaction Conditions

Acebutolol hydrochloride is synthesized through a multi-step process. The key steps involve the reaction of 3-acetyl-4-hydroxyphenylbutanamide with isopropylamine to form the intermediate, which is then reacted with epichlorohydrin to yield acebutolol. The final product is obtained by treating acebutolol with hydrochloric acid to form acebutolol hydrochloride .

Industrial Production Methods

In industrial settings, the production of acebutolol hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Key Steps:

-

Methylation of Lysergic Acid Derivative :

Lysergic acid-1'-hydroxybutylamide-2' undergoes methylation at the indole nitrogen using methyl iodide () in liquid ammonia with potassium amide () as a catalyst12. -

Crystallization and Maleate Salt Formation :

The methylated product is crystallized from chloroform and reacted with maleic acid () to form methysergide maleate (1:1 stoichiometry)13.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent (Methylation) | Liquid ammonia |

| Catalyst | Potassium amide |

| Temperature | -60°C |

| Crystallization Solvent | Chloroform |

Metabolic Conversion

Methysergide undergoes extensive first-pass metabolism, primarily forming methylergonovine (active metabolite)456.

Metabolic Pathway:

-

Hydroxylation and Demethylation :

Methysergide is metabolized via hepatic enzymes (CYP450) into methylergonovine, a partial 5-HT agonist implicated in both therapeutic and adverse effects5.

Pharmacokinetic Data45:

| Parameter | Methysergide | Methylergonovine |

|---|---|---|

| Oral Bioavailability | 13% | >90% |

| Plasma Half-Life () | 44.8–62.0 min | 174–223 min |

| AUC Ratio (Metabolite:Parent) | 1:10 | – |

Receptor Binding and Selectivity

Methysergide and its metabolite exhibit distinct binding profiles, influencing their pharmacological effects5:

Affinity (KiK_iKi) at Key Receptors:

| Receptor | Methysergide (, nM) | Methylergonovine (, nM) |

|---|---|---|

| 5-HT | 2.5–162 | 0.5–10 |

| 5-HT | 1.6–104 | 1.0–50 |

| 5-HT | 0.1–150 | 0.3–20 |

Methylergonovine’s higher 5-HT affinity explains its association with valvulopathy during prolonged use5.

Comparative Reactivity with Ergot Analogs

| Feature | This compound | Methylergonovine Maleate |

|---|---|---|

| Synthesis Step | Methylation + maleate salt | Direct salt formation |

| Metabolic Pathway | Prodrug to methylergonovine | Active metabolite |

| Serotonin Antagonism | Strong (5-HT) | Weak (partial 5-HT agonist) |

Key Findings:

-

Methysergide’s therapeutic effects depend on metabolic activation to methylergonovine45.

-

The maleate salt enhances solubility and bioavailability compared to freebase forms13.

-

Structural modifications (e.g., methylation at N1) critically alter receptor selectivity and metabolic fate56.

Footnotes

科学的研究の応用

Medical Uses

Migraine and Cluster Headaches

Methysergide is predominantly prescribed for the prevention of episodic and chronic migraines as well as cluster headaches. It has been recognized for over 50 years as an effective prophylactic agent. Despite this, it is not recommended for acute migraine attacks but rather for patients with refractory cases who have not responded to standard treatments. A survey by the International Headache Society indicated that a significant majority of headache specialists still consider methysergide a unique treatment option when alternatives are inadequate .

Carcinoid Syndrome

Beyond migraine treatment, methysergide is also employed in managing carcinoid syndrome, specifically to alleviate severe diarrhea associated with this condition. Its ability to antagonize serotonin effects in gastrointestinal smooth muscle is particularly beneficial in this context .

Side Effects and Safety Concerns

Methysergide has been associated with several adverse effects, particularly cardiac valvulopathy when used long-term. Due to these risks, its use has become more cautious over the years. Updated guidelines recommend it only for severe cases where other treatments have failed . Common side effects include:

- Nausea

- Dizziness

- Fatigue

- Cardiac complications (with prolonged use)

Case Studies and Clinical Trials

Several studies have documented the effectiveness and safety of methysergide:

- Longitudinal Study on Efficacy : A study involving 421 patients found that methysergide was effective in preventing migraines over extended periods (up to 29 months), although side effects necessitated dosage adjustments .

- Comparative Studies : Research comparing methysergide with other treatments like lisuride hydrogen maleate indicated its continued relevance in specific patient populations resistant to other therapies .

- Case Report on Long-term Use : A case review highlighted a patient who developed severe claudication after 13 years on methysergide for migraine treatment, illustrating potential vascular complications associated with chronic use .

Summary Table of Methysergide Maleate Applications

| Application | Description | Notes |

|---|---|---|

| Migraine Prevention | Effective prophylactic treatment for chronic and episodic migraines | Not for acute attacks; reserved for refractory cases |

| Cluster Headaches | Used similarly as in migraines; effective in preventing cluster headache episodes | Limited to specific patient populations |

| Carcinoid Syndrome | Alleviates severe diarrhea due to serotonin excess | Important for managing gastrointestinal symptoms |

| Side Effects | Includes nausea, dizziness, fatigue; potential cardiac issues with long-term use | Requires careful monitoring |

作用機序

アセブトロール塩酸塩は、心臓のβ1受容体を選択的に遮断することにより作用します。この作用は、カテコールアミンの作用を抑制し、心拍数と血圧を低下させます。 この薬剤は、わずかにβ受容体を刺激することができるため、内因性交感神経作動性活性を持ちます .

類似化合物との比較

Pharmacological Profile

Methysergide Maleate vs. Lisuride Hydrogen Maleate

- Receptor Activity :

- Therapeutic Use :

- Efficacy :

This compound vs. Ergotamine Tartrate

- Mechanism: Methysergide inhibits 5-HT turnover and reduces brain 5-HT levels, while ergotamine primarily constricts blood vessels via α-adrenergic and 5-HT1B/1D agonism .

- Duration :

Neuropharmacological Effects

This compound vs. Cyproheptadine Hydrochloride

This compound vs. Spiperone

- Receptor Selectivity :

Pharmacokinetics and Formulation

Maleate Salts Comparison

- This compound vs. Dexchlorpheniramine Maleate :

Table 1: Key Comparisons of this compound with Similar Compounds

Research and Clinical Insights

生物活性

Methysergide maleate is a synthetic compound belonging to the ergoline family, primarily recognized for its role as a mixed antagonist of serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes. This article delves into the biological activity of this compound, exploring its pharmacodynamics, clinical applications, and associated side effects based on diverse research findings.

- Chemical Name : [8β( S)]-9,10-Didehydro- N-[1-(hydroxymethyl)propyl]-1,6-dimethylergoline-8-carboxamide maleate

- CAS Number : 129-49-7

- Molecular Formula : C21H27N3O2.C4H4O4

This compound acts primarily as a 5-HT1 and 5-HT2 receptor antagonist , which inhibits the action of serotonin in various tissues. Its pharmacological profile includes:

- Partial agonism at 5-HT1 receptors .

- Antagonism at 5-HT2A, 5-HT2B, and 5-HT2C receptors .

This dual action contributes to its efficacy in treating migraine headaches by preventing vasodilation and modulating neurotransmitter release.

Pharmacokinetics

The pharmacokinetic properties of this compound reveal significant insights into its clinical use:

- Bioavailability : Approximately 13% due to extensive first-pass metabolism.

- Metabolism : Converted into methylergometrine, which is more potent and contributes significantly to the drug's therapeutic effects.

- Elimination Half-life : Methysergide has a shorter half-life compared to its metabolite, methylergometrine (62 min vs. ~223 min) .

Clinical Applications

This compound is predominantly used for the prophylactic treatment of migraine headaches. Clinical studies highlight its effectiveness:

- Prophylactic Use : In a study involving 421 patients with recurrent headaches, methysergide was administered in doses ranging from 6 to 16 mg per day. Results indicated that while it was ineffective for acute attacks, it significantly reduced the frequency and severity of migraines over prolonged use .

- Case Studies : A short-term oral prophylaxis study showed that patients transitioning from intravenous dihydroergotamine (DHE) to methysergide reported sustained improvements in headache severity and frequency .

Side Effects and Risks

While methysergide is effective, it is associated with several side effects:

- Common Side Effects : Nausea, diarrhea, and fatigue are frequently reported .

- Serious Risks : Long-term use has been linked to severe complications such as retroperitoneal fibrosis and valvular heart disease. The incidence of fibrosis has been estimated at approximately 1 in 5,000 cases .

| Side Effect Type | Description |

|---|---|

| Common | Nausea, diarrhea, fatigue |

| Serious | Retroperitoneal fibrosis, cardiac valvular disease |

Q & A

Q. Basic: What are the primary pharmacological targets of Methysergide maleate, and what experimental models are used to study its receptor interactions?

This compound acts primarily as a serotonin (5-HT) receptor antagonist, with high affinity for 5-HT2B (pKi = 8.0–9.4) and 5-HT2C (pKi = 8.6–9.1) receptors. It also exhibits partial agonist activity at 5-HT1A and other receptors . Experimental models include:

- In vitro receptor binding assays using radiolabeled ligands to quantify receptor affinity and selectivity .

- Animal models such as endotoxemia, asthma, and systemic burnedema to study anti-inflammatory effects .

- Neuronal and platelet cultures to assess serotonin blockade (IC50 = 18 µM) .

Q. Basic: What are the recommended storage conditions and handling protocols for this compound in laboratory settings?

- Storage : Store in sealed containers at 2–8°C, protected from light. Avoid exposure to oxidizing agents .

- Handling : Use PPE (gloves, chemical-resistant lab coats, N95/P2 respirators for airborne particulates) and engineering controls (fume hoods) to minimize inhalation/contact .

- Waste disposal : Collect spillage using absorbent materials and dispose of as hazardous waste .

Q. Advanced: How can researchers reconcile the anti-inflammatory properties of this compound with its propensity to induce fibrotic complications in long-term use?

Experimental strategies :

- Dose-response studies : Compare low-dose regimens (e.g., 2–6 mg/day) to evaluate thresholds for fibrosis versus anti-inflammatory efficacy .

- Selective receptor modulation : Use 5-HT2B knockout models to isolate anti-inflammatory effects mediated via 5-HT2C or other pathways .

- Biomarker monitoring : Track serum markers of fibrosis (e.g., TGF-β, collagen metabolites) in chronic dosing studies .

Q. Advanced: What methodologies are employed to study the pharmacokinetics of this compound and its active metabolite MEM (Methylergometrine)?

- Metabolic profiling : Use HPLC and LC-MS/MS to quantify plasma concentrations of Methysergide and MEM in animal models .

- Protein binding assays : Assess plasma protein binding (~66%) via equilibrium dialysis .

- Excretion studies : Administer radiolabeled Methysergide and measure urinary/fecal excretion (50% eliminated unchanged) .

Q. Basic: What are the critical parameters to consider when designing in vivo studies to assess the efficacy of this compound in migraine prophylaxis?

- Dosing regimen : Limit treatment duration to ≤6 months to mitigate fibrotic risks .

- Outcome measures : Monitor headache frequency, vasoconstriction markers (e.g., endothelin-1), and adverse events (nausea, dizziness) .

- Control groups : Compare against newer 5-HT antagonists (e.g., Frovatriptan) to contextualize efficacy/safety .

Q. Advanced: How do partial agonist activities of this compound at certain 5-HT receptors influence experimental outcomes, and how can these be controlled?

- Receptor-specific assays : Use selective antagonists (e.g., SB 206553 for 5-HT2C) to isolate partial agonist effects .

- Functional imaging : Employ fMRI or calcium flux assays to differentiate agonist vs. antagonist activity in neuronal circuits .

- Dual-action models : Co-administer Methysergide with full agonists (e.g., DOI for 5-HT2A) to assess competitive interactions .

Q. Basic: What safety precautions are necessary when administering this compound in animal studies?

- Acute toxicity : Adhere to LD50 guidelines (oral Category 3 toxicity, H301) and provide emergency oxygen/artificial respiration for inhalation exposure .

- Chronic exposure : Implement staggered dosing schedules with ≥1-month washout periods to reduce cumulative toxicity .

Q. Advanced: How can researchers address contradictory data on Methysergide’s role in inflammasome inhibition versus fibrosis promotion?

- Mechanistic studies : Use NLRP3 inflammasome knockout models to decouple anti-inflammatory pathways from fibrotic signaling .

- Temporal analysis : Conduct time-course experiments to identify early inflammatory suppression vs. late-stage fibrotic activation .

- Transcriptomic profiling : Perform RNA-seq on treated tissues to map gene networks linking 5-HT2B antagonism to fibrosis .

Q. Basic: What are the validated analytical techniques for quantifying this compound purity in research samples?

- HPLC : Use C18 columns with UV detection (λ = 280 nm) and ≥99% purity standards .

- NMR : Confirm structural integrity via characteristic peaks (e.g., ergoline ring protons) .

Q. Advanced: What experimental frameworks are used to evaluate Methysergide’s potential in off-label applications, such as carcinoid syndrome-associated diarrhea?

特性

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2.C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15+,19-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXFDXUMVEZKS-ZVFOLQIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017106 | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129-49-7 | |

| Record name | Methysergide maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methysergide maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methysergide maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methysergide hydrogen maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYSERGIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U7H1466GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。